molecular formula C12H12BrNO2S B2888653 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide CAS No. 1209773-25-0

5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide

Cat. No.: B2888653
CAS No.: 1209773-25-0
M. Wt: 314.2
InChI Key: SWMFBOGNGONFMB-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide ( 1209773-25-0) is a synthetic small molecule with a molecular formula of C 12 H 12 BrNO 2 S and a molecular weight of 314.20 g/mol . This compound is a brominated hybrid structure incorporating both furan and thiophene heterocycles, a design that is of significant interest in medicinal and agrochemical research . While specific biological data for this compound is an area of ongoing research, its structural motifs are associated with diverse bioactive properties. Heterocycles like thiophene and furan are privileged scaffolds in drug discovery, often contributing to potent biological activity . In particular, N-(thiophen-2-yl)carboxamide derivatives have demonstrated excellent fungicidal activities in research settings . Similarly, 5-bromothiophene-2-sulfonamide derivatives have shown impressive antibacterial efficacy against multidrug-resistant bacterial strains, such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae , suggesting the potential for bromo-thiophene compounds in addressing antibiotic resistance . The presence of the bromine atom on the furan ring also offers a versatile synthetic handle for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to explore a wider chemical space around this core structure . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylpropan-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-8(7-9-3-2-6-17-9)14-12(15)10-4-5-11(13)16-10/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFBOGNGONFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide typically involves multiple steps. One common route includes the bromination of a furan derivative followed by the introduction of the thiophene moiety through a coupling reaction. The final step involves the formation of the carboxamide group.

    Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The brominated furan derivative is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Carboxamide Formation: The final step involves the reaction of the coupled product with an amine to form the carboxamide group. This can be achieved using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LAH), borane

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in corrosion inhibitors and as a building block for more complex molecules in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and furan rings can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features of 5-Bromo-N-(1-(Thiophen-2-yl)Propan-2-yl)Furan-2-Carboxamide and Analogs

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 1-(Thiophen-2-yl)propan-2-yl Furan, thiophene, bromine C₁₃H₁₃BrN₂O₂S 357.22 Not explicitly reported (inferred kinase inhibition)
5-Bromo-N-(propan-2-yl)furan-2-carboxamide Propan-2-yl Furan, bromine C₈H₁₀BrNO₂ 232.08 No activity data
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide 5-Nitrothiazol-2-yl Furan, nitro, thiazole C₈H₄BrN₃O₄S 317.92 Antimicrobial activity
5-Bromo-N-(3-methyl-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)furan-2-carboxamide 3-Methyl-2-(spirocyclic amine)phenyl Furan, spirocyclic amine C₂₁H₂₄BrN₂O₄ 457.33 JNK1/JNK3 kinase inhibition
5-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide (4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl Furan, thiophene, thiazole C₁₄H₁₁BrN₂O₂S₂ 383.30 No activity data

Key Observations:

  • Thiophene vs. Thiazole/Nitro Groups : The thiophene substituent in the target compound may enhance π-π stacking interactions compared to nitro or thiazole groups in analogs like Z14 (5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) .
  • Branched Alkyl Chains : The propan-2-yl group in the target compound and ’s analog likely increases lipophilicity compared to aromatic substituents, affecting membrane permeability .
  • Spirocyclic and Heterocyclic Moieties : The JNK1/JNK3 inhibitor in demonstrates that bulky substituents (e.g., spirocyclic amines) can modulate target selectivity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW 357.22) is heavier than simpler analogs like ’s propan-2-yl derivative (MW 232.08), likely increasing logP and reducing aqueous solubility .
  • Halogen Effects : Bromine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Biological Activity

5-Bromo-N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

The compound can be synthesized through various methods involving the reaction of thiophene derivatives with furan carboxamides. The presence of bromine and thiophene in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile. The synthesis typically involves acylation reactions under controlled conditions to yield the desired product .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens. In particular, derivatives containing thiophene rings have been reported to possess enhanced antifungal properties, with EC50 values indicating potent activity against fungal strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntifungal
N-(thiophen-2-yl) nicotinamide derivatives8.31 - 25.61Fungicidal
Pyrazole derivatives0.22 - 0.25Bactericidal

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes in microbes. Similar compounds have been shown to inhibit key enzymes involved in cell wall synthesis and metabolic pathways, leading to cell death. For example, studies have indicated that certain thiophene derivatives can inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes for bacterial survival .

Case Studies

In a recent investigation, the biological activity of various thiophene-based compounds was evaluated against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to this compound exhibited notable inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Study Findings

  • Inhibition Zones : Compounds showed inhibition zones ranging from 15 mm to 25 mm against tested pathogens.
  • Synergistic Effects : When combined with traditional antibiotics like Ciprofloxacin, these compounds displayed synergistic effects, reducing MIC values significantly.
  • Hemolytic Activity : The hemolytic activity was assessed to ensure safety, revealing low toxicity profiles for many derivatives, with % lysis values below 15% compared to control agents .

Q & A

Q. Why do solubility predictions conflict with experimental data?

  • Troubleshooting :
  • Aggregation assays : Dynamic light scattering (DLS) detects nanoparticle formation in aqueous buffers .
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility .
  • pKa determination : Ionizable groups (e.g., amide) may alter solubility at physiological pH .

Key Research Tools and Techniques

Application Recommended Methods References
Synthetic optimizationContinuous flow reactors, DoE
Structural elucidation2D NMR, X-ray crystallography
Biological profilingMTT assays, liver microsomes
Purity analysisHPLC-DAD/MS, elemental analysis

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